3-Deoxy-3-fluoro-D-mannose

Fluorinated carbohydrate synthesis Epimer separation Isotopic labeling

Researchers studying mannose-processing enzymes face limited tools to dissect regiospecific hydroxyl contributions. 3-Deoxy-3-fluoro-D-mannose (CAS 87764-46-3) solves this with C3-selective fluorination, enabling precise probing of mannose activation and glycosylation pathways. • Metabolized in S. cerevisiae to 3-fluoro-mannose 6-phosphate, 1,6-bisphosphate, and GDP-3-fluoro-mannose intermediates for early pathway trapping. • Low cell-wall incorporation vs. 4-fluoro isomer enables comparative polysaccharide biosynthesis studies. • 40% isolated yield synthetic route adaptable to 13C/14C labeling for metabolic tracing. • ≥97% purity, cold-chain shipped, available in 5-50 mg research quantities from BenchChem.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B569170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-3-fluoro-D-mannose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
InChIInChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
InChIKeyRMHCJIQOFXULDL-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-3-fluoro-D-mannose: A Fluorinated Glycobiology Probe


3-Deoxy-3-fluoro-D-mannose (3DFM, CAS 87764-46-3) is a fluorinated monosaccharide analog of D-mannose in which the C3 hydroxyl group is replaced by a fluorine atom [1]. This substitution confers altered hydrogen-bonding capacity and electronic properties relative to the parent sugar, enabling its use as a metabolic probe and enzymatic substrate analog. 3DFM is primarily employed in glycobiology research to study mannose-processing enzymes, nucleotide sugar biosynthesis, and polysaccharide incorporation pathways [2].

Fluorinated mannose analog for metabolic incorporation probing
Enzymatic substrate analog for mannose-processing pathways
C3-fluoro substitution alters hydrogen bonding and electronic properties

Why 3-Deoxy-3-fluoro-D-mannose Cannot Be Substituted


In-class mannose analogs are not functionally interchangeable due to regiospecific effects of fluorine substitution on enzyme recognition, transport kinetics, and metabolic processing. The position of fluorine substitution (C2 vs. C3 vs. C4) dictates distinct biological outcomes: 2-deoxy-2-fluoro-D-mannose (2FMan) acts as a good substrate for hexokinase and an inhibitor of dolichol-cycle glycosylation [1], whereas 3-deoxy-3-fluoro-D-mannose exhibits markedly different transport efficiency and nucleotide sugar conversion rates compared to its 4-fluoro positional isomer [2]. These regiospecific differences preclude simple substitution and necessitate compound-specific validation.

3-Deoxy-3-fluoro-D-mannose

Poor transport and reduced nucleotide sugar conversion; C3 position modifies enzymatic recognition differently

2-Deoxy-2-fluoro-D-mannose

Good hexokinase substrate; acts as dolichol-cycle glycosylation inhibitor; distinct metabolic outcome

3-Deoxy-3-fluoro-D-mannose

Inefficient GDP-sugar formation; limited cell-wall incorporation

4-Deoxy-4-fluoro-D-mannose

Superior transport and robust polysaccharide incorporation; positional isomer with divergent metabolic fate

3-Deoxy-3-fluoro-D-mannose: Comparative Evidence


Synthetic Yield: 3DFM vs. 3-Fluoro-glucose

In the synthesis from 2-deoxy-2-fluoro-D-arabinose, 3-deoxy-3-fluoro-D-mannose was obtained in 40% isolated yield, compared to 25% for its C2 epimer 3-deoxy-3-fluoro-D-glucose under identical reaction conditions [1].

Synthetic yield vs. 3-fluoro-glucose
Head-to-head
3DFM: 40% isolated yield
3-deoxy-3-fluoro-D-glucose: 25%
Higher yield supports gram-scale procurement for biochemical studies
From 2-deoxy-2-fluoro-D-arabinose; pH 7.8, Pd-BaSO₄ hydrogenation
Fluorinated carbohydrate synthesis Epimer separation Isotopic labeling

Cellular Uptake & Nucleotide Sugar Conversion vs. 4-Fluoro Analog

In Saccharomyces cerevisiae S288C, 3-deoxy-3-fluoro-D-mannose exhibited inferior cellular transport and markedly reduced conversion to GDP-sugar nucleotide compared to its 4-fluoro positional isomer [1].

Cellular uptake vs. 4-fluoro analog
Head-to-head
3DFM: poor transport, inefficient GDP-sugar formation
4-fluoro isomer: efficient transport and conversion
Metabolic incorporation probe when partial blockade is desired
S. cerevisiae S288C, ¹⁴C-labeled analogs
Sugar nucleotide metabolism Yeast metabolic engineering Cell wall biosynthesis

Weak α-Glucosidase Inhibition

3-Deoxy-3-fluoro-D-mannose exhibits only weak inhibitory activity against brewer's yeast α-glucosidase, with a Ki of 3.69 × 10^5 nM (369 μM), indicating it is not a potent glycosidase inhibitor [1].

α-Glucosidase inhibition
Class-level
Ki = 369 μM
Weak inhibitor; suitable for incorporation, not inhibition studies
Brewer's yeast α-glucosidase, pH 6.5
Glycosidase inhibition Enzyme screening Binding affinity

Mannosyltransferase Positional Specificity

GDP-3-deoxy-D-mannose (the GDP-activated form of the non-fluorinated 3-deoxy analog) exhibits an apparent Ki of 1.0 μM ± 0.1 against GDP-Man:dolichyl-phosphate mannosyltransferase, distinguishing it from GDP-2FMan (Ki = 15 μM) and GDP-4dMan (Ki = 3.1 μM) [1]. While not identical to 3DFM, this establishes the structure-activity relationship for 3-position modification in this enzyme system.

Mannosyltransferase specificity
Class-level
GDP-3-deoxy-D-mannose Ki: 1.0 μM
GDP-2FMan Ki: 15 μM
3-position modification confers intermediate inhibitory potency
GDP-Man:dolichyl-phosphate mannosyltransferase; chick embryo microsomes
N-linked glycosylation Dolichol cycle Mannosyltransferase inhibition

Hexokinase Substrate Activity of 3-Fluoro Analogs

3-Deoxy-3-fluoro-D-glucose (the C2 epimer of 3DFM) is a poor substrate for yeast hexokinase with a Km of 8 × 10^-2 M, in stark contrast to 2-deoxy-2-fluoro-D-mannose, which is a good substrate [1]. This class-level inference suggests 3-fluoro substitution impedes hexokinase-mediated phosphorylation regardless of C2 configuration.

Hexokinase substrate affinity
Class-level
3-deoxy-3-fluoro-D-glucose Km: 80 mM
(vs. 2FMan as good substrate)
3-fluoro substitution impedes phosphorylation; may trap intermediates
Yeast hexokinase assay; class-level inference for 3DFM
Hexokinase specificity Fluorinated sugar phosphorylation Enzyme kinetics

3-Deoxy-3-fluoro-D-mannose: Key Applications


Mannose-6-Phosphate & GDP-Mannose Intermediates

3DFM is metabolized in S. cerevisiae to form 3-deoxy-3-fluoro-D-mannose 6-phosphate, 3-deoxy-3-fluoro-D-mannose 1,6-bisphosphate, and GDP-3-deoxy-3-fluoro-D-mannose [1]. Its inefficient conversion to GDP-sugar [2] makes it suitable for trapping and characterizing early pathway intermediates in mannose activation.

Isotopically Labeled Fluorinated Mannose Probe Synthesis

The established synthetic route produces 3DFM in 40% isolated yield and can be adapted for preparation of 13C- and 14C-labeled analogs [1]. The 1.6-fold yield advantage over the glucose epimer [1] translates to higher specific activity and reduced radioactive waste for metabolic tracing studies.

Mannosyltransferase SAR

The 3-position of mannose is implicated in enzyme-substrate recognition by GDP-Man:dolichyl-phosphate mannosyltransferase, where the 3-deoxy analog (Ki = 1.0 μM) shows intermediate inhibitory potency [1]. 3DFM and its GDP-activated form serve as probes to dissect the contribution of the C3 hydroxyl to substrate binding in this and related mannosyltransferases.

Cell Wall Polysaccharide Incorporation

Unlike 4-deoxy-4-fluoro-D-mannose, which is robustly incorporated into S. cerevisiae cell wall polysaccharides, 3DFM shows little radioactivity transfer to the cell-wall fraction [1]. This differential incorporation enables comparative studies of positional requirements for polysaccharide biosynthesis machinery.

Application
Selection Property
Validation Focus
Mannose activation pathway intermediate studies
Metabolic incorporation probe context
Nucleotide sugar profiling
Isotope-labeled glycan probe preparation
Efficient synthetic route for labeled analogs
Radiolabel incorporation and specific activity
Mannosyltransferase structure-activity relationship
C3-hydroxy contribution to substrate binding
GDP-sugar inhibition kinetics
Cell wall polysaccharide biosynthesis comparison
Positional incorporation requirement review
Differential polysaccharide labeling pattern

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